3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine
Description
This compound features a pyrrolidine core substituted with a 1,3-benzodioxole moiety and a 3-(trifluoromethyl)benzenesulfonyl group.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S/c19-18(20,21)14-2-1-3-15(9-14)27(23,24)22-7-6-13(10-22)12-4-5-16-17(8-12)26-11-25-16/h1-5,8-9,13H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLFYBOFHYYRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Trifluoromethylbenzenesulfonyl Group: This step might involve sulfonylation reactions using trifluoromethylbenzenesulfonyl chloride.
Formation of the Pyrrolidine Ring: This can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions might target the sulfonyl group or the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it might be studied for its potential effects on various biological pathways, including enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications could include its use as an anti-inflammatory, antiviral, or anticancer agent, depending on its biological activity.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Benzodioxole Derivatives
Key Observations :
- The target compound’s sulfonyl group distinguishes it from the propenone-linked Compound 3 and the chroman-based chalcone. This group may enhance solubility and hydrogen-bonding capacity compared to amine or ketone functionalities .
- The pyrrolidine ring offers conformational flexibility, contrasting with the rigid chroman or propenone scaffolds .
Physicochemical and Crystallographic Properties
Table 2: Crystallographic and Physical Data
Analysis :
- The chalcone derivative’s triclinic system and hydrogen-bonded S(5) motif () suggest a tightly packed structure, which may influence solubility and stability .
- The absence of crystallographic data for the target compound highlights a gap; tools like SHELX and UCSF Chimera are recommended for future structural studies.
Substituent Effects and Design Rationale
- Benzodioxole vs. Chroman : Benzodioxole’s methylenedioxy group offers metabolic resistance, while chroman’s fused ring system () may enhance planarity for target interactions .
- Sulfonyl vs. Amine/Ketone : Sulfonyl groups improve solubility and binding specificity compared to the basic amine () or reactive ketone () .
- Trifluoromethyl Impact : The CF₃ group likely increases logP and stabilizes adjacent sulfonyl groups via electron withdrawal, a feature absent in compared compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
